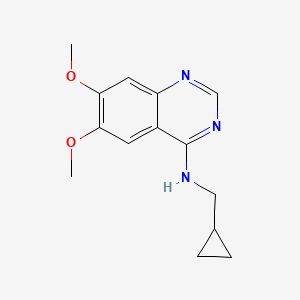

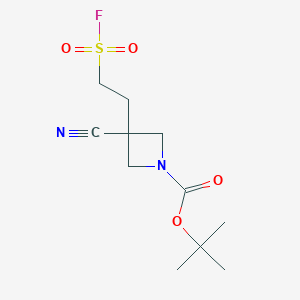

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Typically, compounds like this are part of the quinazoline family of organic compounds, which are often used in the development of various pharmaceuticals . They usually contain a two-ring system, consisting of a benzene ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions, including cross-coupling reactions, cyclopropanation, and various other transformations . The exact synthesis pathway would depend on the specific functional groups present in the molecule.Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds, functional groups, and the overall structure of the molecule.Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite complex and would depend on the specific functional groups present in the molecule. They might undergo various types of reactions, including nucleophilic substitutions, eliminations, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques. These might include determining their melting and boiling points, solubility in various solvents, and their reactivity with different chemical reagents .科学的研究の応用

Anticancer Properties

Quinazoline derivatives have been explored for their potent anticancer properties. A notable study discovered a quinazoline derivative that acts as a potent apoptosis inducer, showing significant efficacy in breast and other cancer models due to its excellent blood-brain barrier penetration (Sirisoma et al., 2009). This suggests that N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine could potentially be modified to enhance its anticancer capabilities, leveraging the structural activity relationships highlighted in these studies.

Cell Physiology Studies

The photochemical activation of tertiary amines has been applied in cell physiology studies, demonstrating the release of bioactive molecules through photoreaction (Asad et al., 2017). While not directly related to N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine, this research underlines the potential of quinazoline derivatives in creating photoactivatable forms of therapeutic agents, suggesting a novel application area for such compounds in targeted therapy and research.

Inhibition of Enzymes

Quinazoline derivatives have been synthesized and evaluated as inhibitors for specific enzymes like dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, showing significant potency and selectivity (Gangjee et al., 2008). The structural features contributing to inhibitory activity against these enzymes provide insights into how N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine could be tailored for specific therapeutic targets.

DNA-Binding Studies

Another research avenue involves the design and synthesis of N-alkylanilinoquinazoline derivatives for DNA-binding studies. These molecules have shown significant interactions with DNA, suggesting their potential as anticancer agents or tools for studying DNA-protein interactions (Garofalo et al., 2010). The ability of quinazoline derivatives to intercalate with DNA highlights the potential of N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine in therapeutic interventions targeting DNA replication or repair processes in cancer cells.

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-18-12-5-10-11(6-13(12)19-2)16-8-17-14(10)15-7-9-3-4-9/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZLLVFCQGFKFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2981742.png)

![[4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate](/img/structure/B2981744.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2981745.png)

![N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide](/img/structure/B2981746.png)

![5-(4-chlorobenzyl)-7-(4-fluorobenzoyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2981750.png)

![(3-(3,5-dichloro-2,4,6-trimethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)(thiophen-2-yl)methanone](/img/structure/B2981751.png)

![N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/no-structure.png)

![N-[2-(3-Chlorophenyl)-2-methoxypropyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2981765.png)